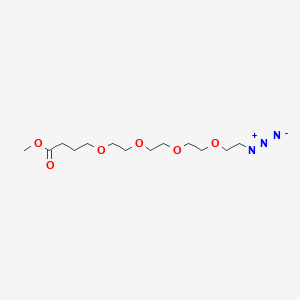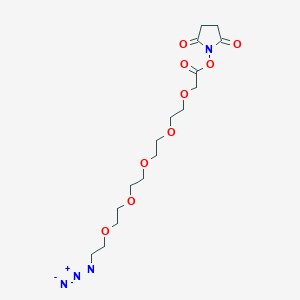
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
描述
BAY-293 是一种有效的、选择性的抑制剂,它可以抑制 Kirsten 大鼠肉瘤病毒与 Son of Sevenless 1 蛋白之间的相互作用。 该化合物在破坏 Kirsten 大鼠肉瘤病毒与 Son of Sevenless 1 蛋白之间的相互作用方面表现出显著的潜力,使其成为癌症研究(特别是针对由 Kirsten 大鼠肉瘤病毒基因突变驱动的肿瘤)中宝贵的工具 .
作用机制
BAY-293 通过与 Son of Sevenless 1 蛋白结合而发挥作用,从而阻止其与 Kirsten 大鼠肉瘤病毒的相互作用。这种抑制阻止了 Kirsten 大鼠肉瘤病毒的激活,而 Kirsten 大鼠肉瘤病毒是驱动许多癌症中细胞增殖和存活的信号通路中的一个关键步骤。 通过破坏这种相互作用,BAY-293 有效地降低了活性 Kirsten 大鼠肉瘤病毒的水平,导致癌细胞生长和存活减少 .
准备方法
合成路线与反应条件: BAY-293 的合成涉及一系列化学反应,旨在创造一种能够与 Son of Sevenless 1 蛋白结合的分子。具体的合成路线和反应条件属于专有信息,未公开详细细节。 据悉,该化合物是通过一系列步骤合成的,这些步骤包括形成关键中间体以及最终的偶联反应以生成活性抑制剂 .
工业生产方法: BAY-293 的工业生产方法没有广泛记载,因为该化合物主要用于研究目的。 生产过程可能涉及标准的制药制造技术,包括化学合成、纯化和质量控制,以确保该化合物的效力和纯度 .
化学反应分析
反应类型: BAY-293 主要进行结合相互作用,而不是传统的化学反应,如氧化或还原。 它的主要功能是通过与 Son of Sevenless 1 蛋白结合来抑制 Kirsten 大鼠肉瘤病毒与 Son of Sevenless 1 蛋白之间的相互作用 .
常用试剂和条件: 该化合物通常在生物学试验中使用,条件允许它与其靶蛋白相互作用。 常用试剂包括缓冲液和溶剂,在实验过程中维持该化合物的稳定性和活性 .
形成的主要产物: 由于 BAY-293 是一种抑制剂,它不会形成传统的反应产物。 相反,它主要的“产物”是抑制 Kirsten 大鼠肉瘤病毒与 Son of Sevenless 1 蛋白之间的相互作用,从而导致细胞信号通路的下游效应 .
科学研究应用
BAY-293 具有广泛的科学研究应用,特别是在癌症生物学和药物发现领域。它用于研究 Kirsten 大鼠肉瘤病毒与 Son of Sevenless 1 蛋白之间相互作用在癌细胞增殖和存活中的作用。 研究人员使用 BAY-293 来研究靶向这种相互作用作为治疗由 Kirsten 大鼠肉瘤病毒突变驱动的癌症的策略的潜力 .
除了癌症研究之外,BAY-293 还用于细胞信号通路的研究所,帮助科学家了解破坏 Kirsten 大鼠肉瘤病毒与 Son of Sevenless 1 蛋白之间相互作用的更广泛意义。 这项研究可以导致针对各种疾病的新治疗方法的开发 .
相似化合物的比较
类似化合物:
- BI-2852
- RMC-0331
- BI-3406
比较: BAY-293 在抑制 Kirsten 大鼠肉瘤病毒与 Son of Sevenless 1 蛋白之间的相互作用方面具有高度选择性和效力,这一点是独特的。 与 BI-2852 和 RMC-0331 等类似化合物相比,BAY-293 在较低浓度下破坏这种相互作用方面表现出优越的功效 . 此外,BAY-293 已在各种癌细胞系中进行了广泛研究,证明了它在癌症研究中的广泛适用性 .
属性
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1R)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)




